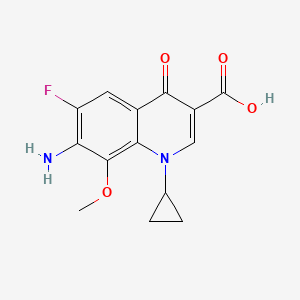

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid” is a chemical compound with the molecular formula C14H13FN2O4 . It is also known as “莫西沙星杂质” in Chinese .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7- (substituted secondary amino)-8-methoxy-5- (sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene . Another synthetic route involves two processes: i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem and Sigma-Aldrich . The InChI code is 1S/C14H13FN2O4/c1-21-13-10 (16)9 (15)4-7-11 (13)17 (6-2-3-6)5-8 (12 (7)18)14 (19)20/h4-6H,2-3,16H2,1H3, (H,19,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.27 . It is a solid at room temperature . The predicted density is 1.582±0.06 g/cm3 . The melting point is >237°C (dec.) and the predicted boiling point is 516.3±50.0 °C .Scientific Research Applications

Synthesis and Structural Modifications

Research has focused on the synthesis of amino acid prodrugs of various quinolones, including 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid derivatives, to enhance solubility and in vivo efficacy. For instance, Sanchez et al. (1992) demonstrated the preparation of amino acid prodrugs with significantly improved solubility compared to the parent quinolones, indicating potential for increased bioavailability and therapeutic effectiveness (Sanchez et al., 1992).

Antibacterial Activity and Applications

A series of studies have synthesized and evaluated various derivatives of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid for their antibacterial properties. Ye (1995) synthesized derivatives exhibiting potent in vitro activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting the compound's utility in combating resistant bacterial strains (Ye, 1995).

Photochemical Stability and Degradation

The photochemical stability of 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid has been a subject of interest, particularly in the context of ciprofloxacin degradation. Torniainen et al. (1997) identified a major photodegradation product of ciprofloxacin, closely related to the chemical structure of interest, highlighting the importance of understanding photostability for the development of quinolone-based therapeutics (Torniainen et al., 1997).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Mechanism of Action

Target of Action

The primary target of Moxifloxacin Impurity 18 is currently unknown. It is an impurity of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .

Pharmacokinetics

Its solubility in DMSO and methanol suggests it may have some bioavailability , but its absorption, distribution, metabolism, and excretion in the body are unknown .

Result of Action

The molecular and cellular effects of Moxifloxacin Impurity 18’s action are currently unknown .

Action Environment

Factors such as pH, temperature, and presence of other compounds could potentially affect its activity, but specific studies are lacking .

properties

IUPAC Name |

7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKHBDEIOYPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)